2-(Perfluorobutyl)ethyl acrylate
Description
Significance of Fluorinated Acrylates in Polymer Science
In the realm of polymer science, fluorinated acrylates represent a critical class of monomers, prized for the exceptional properties imparted by the inclusion of fluorine atoms in their structure. youtube.com The formidable carbon-fluorine bonds within these polymers endow them with substantial chemical resistance to a range of substances including solvents, acids, and bases, alongside a high tolerance to oxidative degradation. youtube.com This intrinsic robustness makes them highly suitable for deployment in demanding and harsh environmental conditions. youtube.com
A primary hallmark of polymers synthesized from fluorinated acrylates is their inherently low surface energy. youtube.comtandfonline.com This attribute translates into outstanding water and oil repellency, establishing them as premier materials for protective coatings on diverse substrates such as textiles, leather, and architectural surfaces. tandfonline.comrsc.orgresearchgate.net The versatility of these materials is further broadened by the ability to modulate the properties of the final polymer through copolymerization of fluorinated acrylates with non-fluorinated monomers, allowing for the creation of customized materials for highly specific applications. youtube.compaint.org
Distinctive Characteristics of 2-(Perfluorobutyl)ethyl Acrylate (B77674) (2-PFB-EAc) as a Monomer
2-(Perfluorobutyl)ethyl acrylate (2-PFB-EAc) is a monomer with unique characteristics stemming from its specific molecular architecture, which in turn dictates the desirable properties of the polymers it forms. A key feature of this monomer is its short perfluorobutyl side chain. nih.gov
Polymers derived from 2-PFB-EAc exhibit a synergistic combination of properties originating from both their fluorinated and acrylate moieties. The fluorinated side chains are responsible for the low surface energy and enhanced thermal stability, whereas the acrylate backbone facilitates polymerization and provides structural flexibility. tandfonline.comnih.gov Research indicates that the incorporation of a perfluorobutyl group can significantly improve the thermal stability of the polymer backbone. researchgate.net
A summary of the key physical and chemical properties of 2-PFB-EAc is provided in the interactive table below.
| Property | Value |
| Molecular Formula | C9H7F9O2 |
| Molecular Weight | 318.14 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 164 °C |
| Density | 1.414 g/mL |
| Refractive Index | 1.34 |
| Flash Point | 52 °C |
| Surface Tension | 19 dyne/cm |
| This data is compiled from multiple scientific sources. guidechem.comalfa-chemistry.com |
The synthesis of 2-PFB-EAc is typically achieved through the esterification of 1H,1H,2H,2H-nonafluoro-1-hexanol with acryloyl chloride, often in the presence of a tertiary amine such as triethylamine (B128534) which acts as a hydrogen chloride scavenger. chemicalbook.com This reaction produces the 2-PFB-EAc monomer, which is then purified for use in subsequent polymerization processes. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
117374-41-1 |
|---|---|
Molecular Formula |
C9H7F9O2 |
Molecular Weight |
318.14 g/mol |
IUPAC Name |
ethyl 3,3,4,4,5,5,6,6,6-nonafluoro-2-methylidenehexanoate |
InChI |
InChI=1S/C9H7F9O2/c1-3-20-5(19)4(2)6(10,11)7(12,13)8(14,15)9(16,17)18/h2-3H2,1H3 |
InChI Key |
FGOVBOZQOFWGCX-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCOC(=O)C(=C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Other CAS No. |
52591-27-2 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Perfluorobutyl Ethyl Acrylate
Chemical Synthesis Routes of 2-(Perfluorobutyl)ethyl Acrylate (B77674) Monomer
Two primary routes are predominantly utilized for the industrial and laboratory-scale synthesis of the 2-(perfluorobutyl)ethyl acrylate monomer: direct esterification of the corresponding fluoroalcohol with acrylic acid and the reaction of the fluoroalcohol with an activated acrylic acid derivative, such as acryloyl chloride.
One common method for synthesizing this compound is through the direct acid-catalyzed esterification of 2-(perfluorobutyl)ethanol with acrylic acid. This reaction, a type of Fischer-Speier esterification, involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid researchgate.netgoogle.com.
A more reactive and often higher-yielding route involves the acylation of 2-(perfluorobutyl)ethanol with acryloyl chloride chemicalbook.com. This method avoids the equilibrium limitations of direct esterification. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF), in the presence of a tertiary amine base like triethylamine (B128534) chemicalbook.com.
The triethylamine acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, forming triethylamine hydrochloride, a salt that precipitates out of the solution. A typical procedure involves dissolving 2-(perfluorobutyl)ethanol (also known as 1H,1H,2H,2H-nonafluoro-1-hexanol) and triethylamine in THF. Acryloyl chloride is then added dropwise to this solution, often under cooled conditions (e.g., in an ice bath) to control the exothermic reaction chemicalbook.com. The completion of the reaction is indicated by the formation of the triethylamine hydrochloride precipitate.
Purification and Characterization of Monomeric this compound
Following synthesis, the monomer must be purified to remove byproducts, unreacted starting materials, and the solvent. The identity and purity of the this compound are then confirmed using various analytical techniques.
The purification process for the acryloyl chloride route begins with the filtration of the reaction mixture to remove the precipitated triethylamine hydrochloride salt. Subsequently, the solvent and any excess triethylamine are removed from the filtrate under reduced pressure, typically using a rotary evaporator chemicalbook.com. For higher purity, fractional distillation under vacuum is the standard method for purifying liquid monomers like fluorinated acrylates, separating the product based on its boiling point.
The chemical structure of the purified monomer is unequivocally confirmed through several spectroscopic methods.
FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the key functional groups in the molecule. The spectrum exhibits characteristic absorption bands for the acrylate and the perfluoroalkyl groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2960 | C-H Stretch | -CH₂- |
| ~1737 | C=O Stretch | Ester Carbonyl |
| ~1640 | C=C Stretch | Alkene |
| ~1150-1250 | C-F Stretch | Perfluoroalkyl Chain |
Note: Data compiled from typical values for fluorinated acrylates and related polymers. vscht.czspectroscopyonline.com
¹H NMR Spectroscopy: Proton nuclear magnetic resonance spectroscopy confirms the presence and connectivity of the hydrogen-containing parts of the molecule, primarily the ethyl acrylate moiety.
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~6.4 | Doublet of doublets | Vinyl H (trans to ester) |
| ~6.1 | Doublet of doublets | Vinyl H (geminal) |
| ~5.9 | Doublet of doublets | Vinyl H (cis to ester) |
| ~4.4 | Triplet | -O-CH₂ -CH₂- |
| ~2.6 | Triplet of triplets | -O-CH₂-CH₂ -CF₂- |
Note: Shifts are approximate and based on spectra of analogous compounds like perfluorohexyl ethyl acrylate and ethyl acrylate. yale.eduresearchgate.net
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is essential for characterizing the perfluorobutyl chain. The spectrum shows distinct signals for each type of fluorine environment, with chemical shifts typically referenced to trichlorofluoromethane (CFCl₃).
| Approx. Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~ -81 | Triplet | -CF₂-CF₃ |
| ~ -125 | Multiplet | -CF₂-CF₂ -CF₃ |
| ~ -126 | Multiplet | -CH₂-CF₂-CF₂ - |
| ~ -115 | Multiplet | -CH₂-CF₂ -CF₂- |
Note: Shifts are general ranges for perfluoroalkyl chains and can vary based on solvent and specific molecular structure. ucsb.edu
Elemental analysis provides the mass percentages of the constituent elements, which can be compared against the theoretical values calculated from the molecular formula, C₉H₇F₉O₂, to confirm the monomer's purity and composition.
| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 33.98% |
| Hydrogen | H | 1.008 | 2.22% |
| Fluorine | F | 18.998 | 53.73% |
| Oxygen | O | 15.999 | 10.06% |
Note: Calculated based on the molecular formula C₉H₇F₉O₂ and atomic masses.
Homopolymerization of 2 Perfluorobutyl Ethyl Acrylate: Mechanisms and Kinetics
Free Radical Homopolymerization of 2-(Perfluorobutyl)ethyl Acrylate (B77674)
Conventional free radical polymerization is a common method for synthesizing fluorinated acrylic polymers. youtube.com This process typically involves the use of thermal initiators to generate free radicals that propagate through the monomer units.
Initiator Systems and Reaction Conditions
The free radical homopolymerization of 2-(perfluorobutyl)ethyl acrylate is typically carried out in solution using common thermal initiators. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are frequently employed to initiate the polymerization of fluorinated acrylates and methacrylates. cmu.edumdpi.com The choice of solvent is crucial, with fluorinated solvents or environmentally benign options like supercritical carbon dioxide being preferred to ensure miscibility of the fluorinated monomer and the resulting polymer. researchgate.netcore.ac.uk
For instance, the polymerization of fluorinated acrylates is often conducted in solvents like toluene (B28343) or methyl ethyl ketone. cmu.edu A typical reaction setup would involve dissolving the this compound monomer and the initiator in the chosen solvent, followed by heating to a specific temperature to induce initiator decomposition and start the polymerization process. The reaction temperature is dependent on the decomposition kinetics of the initiator, commonly ranging from 60 to 80°C for AIBN. cmu.edumdpi.comripublication.com
Below is a representative table of reaction conditions for the free radical polymerization of a short-chain fluoroacrylate, which can be considered analogous to the homopolymerization of this compound.
Table 1: Representative Reaction Conditions for Free Radical Homopolymerization of a Fluorinated Acrylate This table is a representative example based on typical conditions for similar fluorinated acrylates and may not represent actual experimental data for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Monomer | This compound | N/A |
| Initiator | Azobisisobutyronitrile (AIBN) | cmu.edu |
| Solvent | Toluene | cmu.edu |
| Temperature | 70 °C | cmu.edu |
| Monomer Concentration | 1.0 M | N/A |
| Initiator Concentration | 0.01 M | N/A |
Kinetic Analysis of Polymerization
The kinetics of free radical polymerization of acrylates are well-studied, though specific data for the homopolymerization of this compound is limited in publicly available literature. cmu.edunih.govmdpi.com Generally, the rate of polymerization (Rp) is dependent on the concentrations of the monomer ([M]) and the initiator ([I]), as described by the classical rate equation:
Rp = kp[M][P•] = kpM^0.5
where kp is the propagation rate constant, kt is the termination rate constant, kd is the initiator decomposition rate constant, and f is the initiator efficiency.
Kinetic studies on the copolymerization of fluorinated acrylates with other monomers, such as methyl methacrylate (B99206), have been conducted to determine reactivity ratios. cmu.edunih.gov These studies often show that the reactivity of the fluorinated acrylate is influenced by the electron-withdrawing nature of the perfluoroalkyl group. For the homopolymerization of this compound, it is expected that the polymerization would follow first-order kinetics with respect to monomer concentration and half-order with respect to initiator concentration, typical for free radical polymerizations. ripublication.com
Table 2: Hypothetical Kinetic Data for the Homopolymerization of this compound This table presents hypothetical data for illustrative purposes, as specific experimental data for the homopolymerization of this compound is not available in the provided search results.
| Time (min) | Conversion (%) | ln([M]₀/[M]) |
|---|---|---|
| 0 | 0 | 0.00 |
| 30 | 25 | 0.29 |
| 60 | 44 | 0.58 |
| 90 | 58 | 0.87 |
| 120 | 69 | 1.17 |
| 180 | 82 | 1.71 |
Controlled Radical Polymerization of this compound
To achieve better control over the polymer architecture, such as molecular weight and dispersity, controlled radical polymerization (CRP) techniques are employed. Atom Transfer Radical Polymerization (ATRP) is a prominent CRP method that has been successfully applied to a wide range of monomers, including acrylates. cmu.eduwikipedia.org
Atom Transfer Radical Polymerization (ATRP) Modalities
ATRP utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.eduwikipedia.org This process allows for the synthesis of well-defined polymers with narrow molecular weight distributions. Several modalities of ATRP have been developed to reduce the catalyst concentration and improve the tolerance to oxygen, such as Activators Generated by Electron Transfer (AGET) ATRP and Activators Regenerated by Electron Transfer (ARGET) ATRP. cmu.educmu.edu
In AGET ATRP, a reducing agent is used to generate the active catalyst in situ from a more stable, higher oxidation state precursor, making the system less sensitive to oxygen. cmu.edu ARGET ATRP further reduces the required catalyst concentration to parts-per-million levels by continuously regenerating the activator. nih.gov
While specific studies on the ATRP of this compound are not extensively detailed in the available literature, the polymerization of other fluorinated acrylates has been successfully demonstrated using these techniques. For example, the ARGET ATRP of n-butyl acrylate has been carried out in the presence of glucose as a reducing agent. cmu.edu A similar system could be envisioned for this compound.
A typical ATRP system for an acrylate monomer would involve an initiator (e.g., ethyl α-bromoisobutyrate), a copper(II) halide catalyst precursor (e.g., CuBr2), a ligand (e.g., a nitrogen-based ligand like tris(2-pyridylmethyl)amine (B178826) (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)), and a reducing agent for AGET or ARGET ATRP. nih.govcmu.edu
Table 3: Representative Components for ATRP of an Acrylate Monomer This table provides a general example of components used in the ATRP of acrylates and is not specific to this compound.
| Component | Example | Function | Reference |
|---|---|---|---|
| Monomer | This compound | Building block of the polymer | N/A |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Starts the polymer chain growth | cmu.edu |
| Catalyst Precursor | Copper(II) Bromide (CuBr₂) | Source of the active catalyst | cmu.edu |
| Ligand | Tris(2-pyridylmethyl)amine (TPMA) | Forms a complex with the copper catalyst | nih.gov |
| Reducing Agent (for ARGET ATRP) | Glucose or Ascorbic Acid | Regenerates the active catalyst | nih.govcmu.edu |
| Solvent | Anisole or Dimethylformamide (DMF) | Dissolves reactants and polymer | cmu.edu |
Polymerization in Supercritical Carbon Dioxide Media
Supercritical carbon dioxide (scCO2) has emerged as an attractive solvent for polymer synthesis due to its non-toxic, non-flammable nature and tunable solvating power. researchgate.netpsu.edu It is particularly well-suited for the polymerization of fluorinated monomers, as many fluoropolymers exhibit good solubility in scCO2. cmu.eduresearchgate.net
The homopolymerization of fluorinated acrylates can be carried out homogeneously in scCO2, which simplifies the purification process as the CO2 can be easily removed by depressurization. researchgate.netpsu.edu The polymerization is typically initiated by a thermally or photochemically decomposed initiator that is soluble in scCO2, such as AIBN. researchgate.net
The conditions for polymerization in scCO2, such as pressure and temperature, are critical as they determine the density and solvating power of the medium. For the polymerization of fluorinated acrylates, temperatures are often in the range of 60-80°C, with pressures typically above the critical pressure of CO2 (7.38 MPa). cmu.eduresearchgate.net
Table 4: General Conditions for Polymerization of Fluorinated Acrylates in Supercritical CO₂ This table outlines general conditions based on literature for similar fluorinated monomers.
| Parameter | Typical Range | Reference |
|---|---|---|
| Monomer | This compound | N/A |
| Initiator | Azobisisobutyronitrile (AIBN) | researchgate.net |
| Medium | Supercritical Carbon Dioxide (scCO₂) | researchgate.net |
| Temperature | 60 - 80 °C | cmu.edu |
| Pressure | 100 - 300 bar | cmu.edu |
Copolymerization Strategies Involving 2 Perfluorobutyl Ethyl Acrylate
Copolymerization with Hydrocarbon Acrylates and Methacrylates
The copolymerization of perfluoroalkyl ethyl methacrylates, a class of monomers that includes 2-(perfluorobutyl)ethyl acrylate (B77674), with methyl methacrylate (B99206) (MMA) has been investigated to create copolymers with a range of properties. In these copolymers, the fluorinated component contributes to low surface energy, while the MMA component can enhance mechanical strength and alter the glass transition temperature (Tg).
Research on random copolymers of perfluoroalkyl ethyl methacrylate with MMA has shown that the incorporation of the fluorinated monomer significantly impacts the copolymer's thermal and surface properties. The Tg of the copolymers tends to decrease with an increasing content of the perfluoroalkyl ethyl methacrylate due to the internal plasticizing effect of the flexible fluoroalkyl side chains. This effect is crucial for designing materials with specific thermal and mechanical behaviors.
Furthermore, even a small amount of the fluorinated monomer can lead to a substantial decrease in the surface free energy of the copolymer film, imparting significant hydrophobicity and oleophobicity. This makes such copolymers suitable for applications requiring water and oil repellency.
| Property | Effect of Increasing Perfluoroalkyl Ethyl Methacrylate Content |
| Glass Transition Temperature (Tg) | Decreases |
| Surface Free Energy | Decreases |
| Water Contact Angle | Increases |
| Oil Repellency | Increases |
Table 1: General Effects of Perfluoroalkyl Ethyl Methacrylate Content on Copolymer Properties with Methyl Methacrylate.
Similar to MMA, butyl acrylate (BA) is another common comonomer used with perfluoroalkyl acrylates to create copolymers with tailored properties. The copolymerization of perfluoroalkyl ethyl methacrylate with BA results in materials that combine the low surface energy of the fluorinated monomer with the flexibility and lower Tg of poly(butyl acrylate).
Studies on these copolymers have revealed that the addition of BA is often more effective than MMA in enhancing the hydrophobic character of the copolymer surface. The presence of the butyl group, which is more nonpolar than the methyl group in MMA, contributes to this enhanced hydrophobicity. The Tg of these copolymers is also significantly influenced by the BA content, generally decreasing with a higher BA concentration.
The combination of the fluorinated monomer's oleophobicity and the properties of BA can lead to materials with excellent water and oil repellency, making them suitable for various protective coating applications.
The copolymerization of 2-(perfluorobutyl)ethyl acrylate (C4A) with stearyl acrylate (SA) has been explored to develop fluorinated polymers with unique wetting properties. These copolymers leverage the synergy between the amorphous fluorinated side chains of C4A and the crystalline hydrocarbon pendant groups of SA.
Research has shown that the resulting copolymers exhibit stable low surface energy and dynamic water- and oil-repellent properties. The long alkyl chains of the stearyl acrylate can crystallize, creating a structured surface that, in combination with the low surface energy of the perfluorobutyl groups, leads to superhydrophobicity and superoleophobicity. The thermal and crystallization behaviors of these copolymer films have been characterized using techniques such as differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD). These analyses reveal that the fluorinated side chains can interrupt and impede the complete crystallization of the stearyl side chains, leading to a decrease in the melting temperature (Tm) and the heat of fusion (ΔHf) of the copolymers compared to pure poly(stearyl acrylate).
The self-assembled aggregation and surface roughness of these copolymer films, as investigated by atomic force microscopy (AFM), play a crucial role in their wetting behavior. The combination of the chemical properties of the monomers and the physical structure of the surface results in materials with outstanding water and oil repellency, making them promising candidates for non-stick and self-cleaning applications.
| Copolymer Component | Function | Resulting Property |
| This compound | Amorphous fluorinated side chains | Low surface energy, oil repellency |
| Stearyl Acrylate | Crystalline hydrocarbon pendant groups | Surface structure, water repellency |
Table 2: Contribution of Monomers in Copolymers of this compound and Stearyl Acrylate.
The copolymerization of the hydrophobic and oleophobic this compound with the hydrophilic HEMA would likely result in an amphiphilic copolymer. The properties of this copolymer would be highly dependent on the comonomer ratio. A higher content of the fluorinated monomer would lead to a more hydrophobic and oleophobic material, while a higher HEMA content would increase its hydrophilicity and water-swelling capacity.
Such amphiphilic copolymers could have interesting applications in areas like biomedical materials, where controlled surface properties and biocompatibility are important, or as surfactants and compatibilizers. The presence of the reactive hydroxyl group from HEMA could also be utilized for further post-polymerization modifications, such as grafting other molecules or cross-linking the polymer.
Copolymerization with Functional Monomers
The incorporation of functional monomers into copolymers with this compound allows for the introduction of specific chemical functionalities, leading to materials with advanced properties and applications.
Inspired by the adhesive properties of mussel foot proteins, researchers have synthesized catechol-bearing fluoropolymers. While direct studies with this compound are limited in the available literature, research on the copolymerization of a similar monomer, 2-(perfluorooctyl)ethyl acrylate (FAC8), with N-(3,4-dihydroxyphenethyl)acrylamide (DOPAm) provides significant insights. nih.gov
The resulting copolymer, P(FAC8-co-DOPAm), was synthesized via conventional radical copolymerization. The introduction of the catechol groups from DOPAm into the fluoropolymer backbone was found to have a profound effect on the material's properties. The catechol groups can form hydrogen bonds with the carbonyl units of the acrylate, which significantly decreases the crystallinity and crystallization rate of the copolymer compared to the homopolymer of FAC8. nih.gov
These catechol-bearing copolymers exhibit strong adhesion to a variety of surfaces due to the binding ability of the catechol groups. This adhesive property, combined with the low surface energy provided by the perfluoroalkyl side chains, makes these materials promising for creating superamphiphobic coatings on various substrates, including fabrics and as part of organic/inorganic hybrid coatings. nih.gov The presence of catechol groups was also shown to suppress the dewetting of the fluoropolymer film at elevated temperatures and improve its thermal degradation temperature. nih.gov
| Property | P(FAC8-co-DOPAm) | Poly(2-(perfluorooctyl)ethyl acrylate) (PFAC8) |
| Crystallinity | Lower | Higher |
| Adhesion | Strong | Weak |
| Thermal Stability | Improved | Lower |
Table 3: Comparison of Properties of a Catechol-Bearing Fluoropolymer and its Homopolymer Counterpart. nih.gov
Other Functional Comonomers for Tailored Properties
The copolymerization of this compound with a variety of functional comonomers allows for the precise tuning of polymer properties to suit specific applications. By incorporating different monomers, characteristics such as surface energy, thermal stability, and solubility can be systematically altered.
One common strategy involves copolymerizing fluorinated acrylates with long-chain hydrocarbon acrylates. For instance, the copolymerization with stearyl acrylate is utilized to create surfaces with exceptionally low surface energy and dynamic water- and oil-repellent properties. This effect is attributed to the synergistic action of the amorphous fluorinated side chains of the this compound and the crystalline hydrocarbon pendant groups from the stearyl acrylate.
To enhance the hydrophobicity and thermal stability of resulting polymers, comonomers like butyl methacrylate can be employed. The incorporation of 2-(perfluorohexyl)ethyl acrylate (a closely related monomer) into poly(butyl methacrylate) has been shown to increase the thermal stability and the hydrophobic nature of the copolymer. researchgate.net
For applications requiring amphiphilic properties, hydrophilic comonomers are introduced. Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) can be copolymerized with fluoroacrylates to create polymers that can self-assemble in solution. researchgate.net Similarly, the use of charged comonomers like 2-acryloxy ethyl trimethyl ammonium (B1175870) chloride (AETAC) in conjunction with nanoclay can lead to the formation of armored nanocomposites with significantly improved water resistance and thermal stability. researchgate.net The introduction of acidic functionalities, such as in 2-(trifluoromethyl)acrylic acid , can improve the adhesion of the resulting fluorinated copolymer coatings. researchgate.net
The table below summarizes the effect of various functional comonomers on the properties of copolymers containing perfluoroalkyl acrylates.
Table 1: Influence of Functional Comonomers on Copolymer Properties
| Functional Comonomer | Polymer System Component | Resulting Property Modification |
|---|---|---|
| Stearyl acrylate | This compound | Low surface energy, dynamic water/oil repellency |
| Butyl methacrylate | 2-(Perfluorohexyl)ethyl acrylate | Enhanced thermal stability and hydrophobicity researchgate.net |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) | 2,2,3,3,4,4,4-Heptafluorobutyl acrylate | Amphiphilicity, potential for self-assembly researchgate.net |
| 2-Acryloxy ethyl trimethyl ammonium chloride (AETAC) | 2,2,3,3,4,4,4-Heptafluorobutyl acrylate | Improved water resistance and thermal stability in nanocomposites researchgate.net |
Kinetic Studies of Copolymerization Reactions
Understanding the kinetics of copolymerization is crucial for controlling the microstructure and, consequently, the final properties of the copolymers. This involves determining the relative reactivities of the comonomers and understanding the mechanism of the propagation step.
Reactivity Ratios Determination (e.g., Q-e values)
The relative reactivity of monomers in a copolymerization is described by the reactivity ratios, r₁ and r₂. These ratios are the rate constant for a radical adding to its own type of monomer divided by the rate constant for it adding to the other monomer. The product of the reactivity ratios (r₁r₂) provides insight into the monomer sequence distribution in the copolymer chain.
Methods for determining these ratios include the Fineman-Ross and Kelen-Tudos methods, which are often used at low conversions. sapub.org More advanced computational methods, such as those using k-nearest neighbor non-parametric regression, have also been developed to determine reactivity ratios from experimental data at various conversion levels. mdpi.com
Table 2: Reactivity Ratios for a Representative Acrylate Copolymer System
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Copolymer Type |
|---|
Terminal Effect Models in Copolymer Propagation
The terminal model of copolymerization assumes that the reactivity of a growing polymer chain radical depends only on the identity of the terminal monomer unit. chempedia.info This model is widely used to describe the composition of binary copolymers. chempedia.info However, in some systems, the penultimate (second-to-last) monomer unit can also influence the reactivity of the terminal radical. This is accounted for in penultimate effect models. For copolymerizations involving reversible propagation, even more complex models with multiple rate coefficients may be necessary to accurately describe the system. chemrxiv.org
Architectural Control in Copolymer Synthesis
The architecture of a copolymer—whether the monomers are arranged randomly, in blocks, or in other structures—has a profound impact on its macroscopic properties. Controlled polymerization techniques are instrumental in achieving a high degree of architectural control.
Random Copolymer Architectures
Random copolymers are synthesized when the reactivity ratios of the comonomers are such that they add in a statistical or random fashion along the polymer chain. This is often the case in conventional free-radical polymerizations where r₁r₂ is close to 1. Statistical copolymers are valuable because their properties can be tuned by adjusting the comonomer selection and composition. nih.gov For example, rubbery-state random copolymers of styrene (B11656) and 2-ethylhexyl acrylate have been shown to exhibit facile, autonomous self-healing over a broad composition range. nih.gov The synthesis of such copolymers is typically carried out via free-radical polymerization at low conversion to minimize compositional drift. nih.gov
Block Copolymer Synthesis via Controlled Polymerization
Block copolymers consist of two or more long sequences (blocks) of different homopolymers linked together. Their synthesis requires polymerization techniques that can maintain "living" chain ends, allowing for the sequential addition of different monomers. Controlled/living radical polymerization (CLRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful methods for this purpose. rsc.orgnih.gov
The general strategy for synthesizing an AB diblock copolymer via RAFT, for example, involves first polymerizing monomer A using a RAFT agent. nih.gov The resulting polymer, which acts as a macro-RAFT agent, is then used to initiate the polymerization of monomer B, forming the second block. nih.gov This approach allows for the creation of well-defined block copolymers with targeted molecular weights and narrow molecular weight distributions. rsc.org
The combination of different polymerization mechanisms, such as living cationic polymerization and ATRP or RAFT, further expands the range of accessible block copolymer architectures and monomer combinations. frontiersin.orgnih.gov For instance, poly(n-butyl acrylate-b-methyl methacrylate) has been successfully prepared using Activators Regenerated by Electron Transfer (ARGET) ATRP, which can be performed with very low concentrations of the copper catalyst. nih.gov These controlled synthesis methods are essential for producing advanced materials like thermoplastic elastomers and amphiphilic block copolymers for various applications. nih.govcmu.edu
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Macromolecular Structure and Self Assembly of Poly 2 Perfluorobutyl Ethyl Acrylate and Its Copolymers
Microstructural Characterization of Polymeric Films
Film Uniformity and Morphological Features
The uniformity and morphology of thin films derived from poly[2-(perfluorobutyl)ethyl acrylate] (PFA-C4) and its copolymers are critically dependent on the deposition method and processing parameters. Research on related poly(fluoroalkyl acrylate)s demonstrates that highly uniform films can be achieved, though defects can arise under certain conditions.
For instance, studies on poly[2-(perfluorooctyl)ethyl acrylate] (PFOEA), a polymer with a longer perfluoroalkyl chain, show that the choice of solvent and deposition technique significantly impacts film quality. When deposited from a 1,1,2-trichlorotrifluoroethane (B165192) (Freon 113) solution via normal atmospheric dip coating, films often exhibit significant drying defects. researchgate.net In contrast, using a high-pressure free meniscus coating (hFMC) process with liquid carbon dioxide (l-CO2) as the solvent can produce much thinner and more uniform films with fewer defects. researchgate.net
Under optimal conditions, such as low evaporation driving forces (ΔP = 0–0.0138 MPa) and low polymer concentrations (1–3 wt.%), PFOEA films deposited from l-CO2 are highly uniform, with thicknesses ranging from 7 to 30 nm. researchgate.net Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) have revealed that films deposited from l-CO2 can exhibit a terrace-like structure, which may expose carbonyl groups at the air/polymer interface. acs.orgresearchgate.net However, at higher evaporation rates or concentrations, morphological defects such as ring-like structures with diameters of 5–30 μm can appear. researchgate.net
Similarly, thin films of poly(hexafluorobutyl acrylate) (PHFBA) deposited via plasma-enhanced chemical vapor deposition (PECVD) have shown high uniformity over large areas. mdpi.com For example, films with an average thickness of 224.49 nm showed a standard deviation of only 1.65 nm, confirming excellent thickness consistency. mdpi.com The surface morphology of these films, as observed by AFM, is generally homogenous and smooth. mdpi.com In other systems, such as poly(perfluorodecyl acrylate), initiated chemical vapor deposition (iCVD) can lead to different morphologies, including isolated columnar growth, depending on the filament temperature. acs.org This columnar growth can significantly alter the surface texture from smooth to highly structured. acs.org
The self-assembly of copolymers also dictates morphology. Block copolymers containing perfluoroalkyl ethyl methacrylate (B99206) segments are known to form aggregates and spherical core-shell micelles in solution. researchgate.net When cast from a solvent, these macromolecular structures can influence the final film's morphological features.
Root Mean Square (RMS) Roughness Analysis
The surface roughness of poly[this compound] and related fluoropolymer films is a key parameter that quantifies the micro-scale texture of the surface. It is typically measured using Atomic Force Microscopy (AFM), which provides a Root Mean Square (RMS) roughness value (often denoted as Rq or σRMS). This value represents the standard deviation of the surface height profile.
Low RMS roughness values are indicative of a smooth, homogenous film surface. For poly[2-(perfluorooctyl)ethyl acrylate] (PFOEA) films deposited from liquid CO2 under optimal conditions (low concentration and low evaporation driving force), the RMS roughness can be as low as approximately 2 nm. researchgate.net This highlights the potential to create exceptionally smooth surfaces using controlled deposition techniques. researchgate.net
In a study of poly(hexafluorobutyl acrylate) (PHFBA) thin films produced by PECVD, the RMS roughness (Rq) was calculated to be 4.21 nm, with an average roughness (Ra) of 3.60 nm. mdpi.com These low values confirm the formation of a smooth and homogenous film. mdpi.com
However, the surface roughness can be significantly influenced and tuned by the deposition parameters. For poly(perfluorodecyl acrylate) films, changing the filament temperature during initiated chemical vapor deposition (iCVD) from 240 °C to 320 °C caused the RMS roughness to increase dramatically from 19.7 nm to 160 nm. acs.org This change was associated with a shift in growth morphology to a more columnar structure. acs.org This demonstrates that surface roughness is not an intrinsic constant but a tunable property dependent on the processing history of the film.
The following table summarizes RMS roughness findings for various poly(fluoroalkyl acrylate) films under different conditions.
Table 1: RMS Roughness of Poly(fluoroalkyl acrylate) Films
| Polymer | Deposition Method | Conditions | RMS Roughness (nm) | Reference |
|---|---|---|---|---|
| Poly[2-(perfluorooctyl)ethyl acrylate] (PFOEA) | High-Pressure Free Meniscus Coating (hFMC) | Low Concentration (1-3 wt.%), Low Evaporation Force (ΔP = 0.0138 MPa) | ~2 | researchgate.net |
| Poly(hexafluorobutyl acrylate) (PHFBA) | Plasma-Enhanced Chemical Vapor Deposition (PECVD) | 5 W Plasma Power, 9 cm Antenna-Substrate Distance | 4.21 | mdpi.com |
| Poly(perfluorodecyl acrylate) (pPFDA) | Initiated Chemical Vapor Deposition (iCVD) | Filament Temperature: 240 °C | 19.7 | acs.org |
Advanced Characterization Techniques for Poly 2 Perfluorobutyl Ethyl Acrylate Materials
Thermal Analysis of Poly[2-(perfluorobutyl)ethyl Acrylate] Systems
Thermal analysis techniques are fundamental in determining the operational limits and processing parameters of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly crucial for evaluating thermal transitions, stability, and degradation profiles.
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition characteristics of polymers like poly[this compound].
While specific TGA data for the homopolymer of 2-(perfluorobutyl)ethyl acrylate (B77674) is not extensively detailed in publicly available literature, the thermal stability of polyacrylates, in general, is well-documented. The degradation of polyacrylates under an inert atmosphere typically proceeds through chain scission. nih.gov For fluorinated polymers, the strong carbon-fluorine bonds generally impart high thermal stability.
Analysis of similar poly(thioacrylate)s shows that decomposition occurs at temperatures above 300°C. researchgate.net For instance, poly(ethyl thioacrylate) exhibits a 5% mass loss at temperatures greater than 316°C. researchgate.net It is expected that poly[this compound] would exhibit robust thermal stability, with decomposition initiating at elevated temperatures, likely in a multi-stage process involving side-chain and then backbone degradation. The precise onset of decomposition and the temperatures for 10% and 50% weight loss would be key parameters obtained from a TGA curve, providing a quantitative measure of its thermal stability profile.
Table 2: Expected TGA Profile for Poly[this compound]
| Parameter | Expected Behavior/Value | Rationale |
|---|---|---|
| Onset of Decomposition | > 300°C | Based on data from similar polyacrylates and the high stability of C-F bonds. researchgate.net |
| Decomposition Steps | Likely multi-stage | Initial loss of side chains followed by main-chain scission. |
| Residue at 600°C (N2 atm) | Low | Complete or near-complete decomposition is typical for acrylates. |
Structural Elucidation through X-ray Diffraction
X-ray diffraction (XRD) is an indispensable tool for probing the atomic and molecular structure of materials. For semi-crystalline polymers, it provides detailed information on crystallinity, crystal structure, and the arrangement of polymer chains.
Wide-Angle X-ray Diffraction (WAXD) for Crystallinity and Lamellar Structures
Wide-Angle X-ray Diffraction (WAXD) is used to analyze the degree of ordering within a polymer. The resulting diffraction pattern can distinguish between amorphous materials, which produce broad halos, and crystalline materials, which generate sharp Bragg peaks.
Consistent with DSC findings, WAXD analysis of the homopolymer of this compound, P(C4A), shows a broad amorphous halo centered around a 2θ value of approximately 16°. acs.orgresearchgate.net This confirms the amorphous nature of the polymer. The absence of sharp diffraction peaks indicates a lack of long-range order and the inability of the short perfluorobutyl side chains to form organized crystalline lamellar structures. This contrasts with fluorinated acrylates with longer side chains, which typically show sharp diffraction peaks corresponding to the hexagonal packing of the perfluoroalkyl segments. acs.orgresearchgate.net
Spectroscopic Characterization of Polymer Films
Spectroscopic methods are used to identify the chemical structure and functional groups present in a polymer. Fourier-transform infrared (FTIR) spectroscopy is a primary tool for this purpose.
For poly[this compound], the FTIR spectrum would exhibit characteristic absorption bands confirming its structure. Key expected peaks include:
A strong absorption band around 1735 cm⁻¹ , corresponding to the carbonyl (C=O) stretching vibration of the ester group.
Strong absorption bands in the region of 1300-1000 cm⁻¹ , which are characteristic of the stretching vibrations of the carbon-fluorine (C-F) bonds in the perfluorobutyl side chains. researchgate.net
Peaks in the 3000-2850 cm⁻¹ range, attributed to the C-H stretching vibrations of the methylene groups in the polymer backbone and the ethyl spacer. researchgate.net
Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant for analyzing the surface of polymer films without requiring sample preparation. youtube.comyoutube.com This technique can confirm the presence and orientation of the fluorinated side chains at the surface, which is critical for applications relying on surface properties like hydrophobicity and oleophobicity.
Table 3: Characteristic FTIR Peaks for Poly[this compound]
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~1735 | C=O Stretch | Ester Carbonyl |
| 1300-1000 | C-F Stretch | Perfluoroalkyl Chain |
| 3000-2850 | C-H Stretch | Alkyl Backbone/Spacer |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the top few nanometers of a material. For pPFBEA, XPS is instrumental in confirming the presence and relative concentration of fluorine, carbon, and oxygen, and in verifying the orientation of the fluorine-rich side chains at the surface.
In a typical analysis of a fluorinated acrylate polymer film, high-resolution scans of the C 1s, O 1s, and F 1s regions are performed. The C 1s spectrum is particularly informative, as it can be deconvoluted into several peaks corresponding to the different chemical environments of carbon atoms within the polymer: C-C/C-H bonds in the polymer backbone, C-O from the ester group, C=O also from the ester group, and various C-F bonds (CF₂, CF₃) from the perfluorobutyl side chain.
Studies on analogous poly(perfluoroalkyl ethyl acrylate) films have shown that the outermost surface is predominantly composed of fluorine atoms. researchgate.netacs.org This is due to the low surface energy of the perfluoroalkyl groups, which causes them to migrate to the polymer-air interface to minimize the interfacial free energy. XPS data consistently reveals a higher fluorine-to-carbon (F/C) ratio at the immediate surface than the bulk theoretical value, confirming this surface segregation. For instance, XPS measurements on poly[2-(perfluorooctyl)ethyl acrylate] films have revealed carbonyl group exposure at the air/polymer interface under certain processing conditions. researchgate.netacs.org
Table 1: Representative XPS Surface Elemental Composition Data for a Poly(perfluoroalkyl acrylate) Film
| Element | Binding Energy (eV) | Atomic Concentration (%) |
| C 1s | ~285-294 | 35.5 |
| O 1s | ~532-534 | 8.0 |
| F 1s | ~689 | 56.5 |
Note: Data is illustrative and based on typical findings for similar fluorinated polymers.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the orientation of specific chemical bonds and functional groups within the top few nanometers of a surface. By analyzing the angular dependence of the absorption of polarized soft X-rays, the average orientation of the perfluoroalkyl side chains in pPFBEA films can be determined.
For fluorinated acrylate polymers, NEXAFS measurements are typically focused on the carbon K-edge. The spectra show distinct resonances corresponding to electronic transitions from the C 1s core level to unoccupied molecular orbitals, such as σ* orbitals associated with C-F and C-C bonds. The intensity of these resonances varies with the angle of incidence of the X-ray beam relative to the sample surface.
Research on similar polymers like poly[2-(perfluorooctyl)ethyl acrylate] has demonstrated that the perfluoroalkyl groups are highly organized and oriented predominantly normal to the substrate at the polymer-air interface. acs.org This high degree of ordering is responsible for the unique low surface energy and non-wetting properties of these materials. The dichroism in the NEXAFS signal provides quantitative information about the tilt angle of the side chains from the surface normal.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pPFBEA, FTIR is used to confirm the chemical structure of the monomer and to monitor the polymerization process.
The FTIR spectrum of this compound monomer shows characteristic absorption bands for the acrylate group, including the C=C stretching vibration. During polymerization, the disappearance of the C=C bond signal is a key indicator that the reaction has proceeded. azom.com
The spectrum of the resulting polymer, pPFBEA, is dominated by strong absorption bands characteristic of its structure. These include:
C=O Stretching: A very strong and sharp peak typically found around 1753 cm⁻¹, indicative of the ester carbonyl group. mdpi.com
C-F Stretching: Multiple strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of the various C-F bonds in the perfluorobutyl side chain.
C-O Stretching: Peaks associated with the C-O single bonds of the ester group.
C-H Stretching: Absorptions corresponding to the C-H bonds in the ethyl group and the polymer backbone, typically observed around 2889-2980 cm⁻¹. mdpi.com
Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant for analyzing the surface of polymer films without requiring extensive sample preparation.
Table 2: Key FTIR Absorption Bands for Poly[this compound]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~2980, 2889 | C-H | Asymmetric & Symmetric Stretching |
| ~1753 | C=O | Stretching |
| ~1100-1300 | C-F | Stretching |
| ~1241 | O=C-O-C | Stretching |
Microscopic and Rheological Characterization
Atomic Force Microscopy (AFM) for Surface Topography and Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. spectraresearch.com For pPFBEA films, AFM is essential for visualizing the surface morphology, measuring surface roughness, and identifying nanoscale defects. spectraresearch.com
AFM imaging can reveal features such as the formation of terraces, domains, or droplet-like structures resulting from different film preparation methods (e.g., spin-coating, dip-coating) and post-deposition treatments like annealing. researchgate.netacs.org The quantitative data obtained from AFM includes root-mean-square (RMS) roughness, which is a critical parameter for applications requiring smooth, uniform coatings. For example, studies on analogous poly[2-(perfluorooctyl)ethyl acrylate] films revealed a terrace-like structure that resulted in the exposure of carbonyl groups at the surface. acs.org The low surface roughness of plasma-deposited poly(hexafluorobutyl acrylate) films indicates the absence of large irregularities or microscopic scattering centers on the film surface. mdpi.com
Optical Microscopy for Film Defects and Structures
While AFM provides nanoscale detail, optical microscopy is a valuable and accessible tool for assessing the quality of pPFBEA films over larger areas (micrometer to millimeter scale). It is primarily used to identify macroscopic defects that could compromise the performance of a coating, such as pinholes, cracks, dewetting phenomena, or the aggregation of polymer material. mdpi.com
For instance, in the development of hydrophobic coatings on various substrates, optical microscopy can be used to quickly verify the uniformity and integrity of the deposited pPFBEA film. mdpi.com The absence of visible defects over a large area is often the first indicator of a successful coating process.
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer. lcms.cz The molecular weight and its distribution are fundamental properties that significantly influence the mechanical, thermal, and rheological behavior of pPFBEA.
In a GPC experiment, a dissolved polymer sample is passed through a column packed with porous gel. Larger polymer chains elute more quickly than smaller chains, which can penetrate the pores of the gel more deeply. tainstruments.com The elution profile provides data to calculate several key parameters:
Number-average molecular weight (Mn): The total weight of the polymer divided by the total number of polymer molecules.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI value of 1.0 signifies a monodisperse polymer where all chains have the same length.
This information is critical for quality control and for correlating polymer synthesis conditions with the final material properties.
Table 3: Illustrative GPC Data for a Synthesized Fluorinated Acrylate Polymer
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number-Average Molecular Weight | 49,500 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 78,800 |
| PDI (Mw/Mn) | Polydispersity Index | 1.59 |
Note: Values are representative for a typical free-radical polymerization of an acrylate monomer. tainstruments.com
Surface and Interfacial Engineering with Poly 2 Perfluorobutyl Ethyl Acrylate Materials
Tailoring Surface Energy and Wetting Behavior
The ability to precisely control the surface energy and wetting behavior of a material is crucial for a multitude of applications. pPFBA and its copolymers offer a versatile platform for creating surfaces with tailored wettability, from hydrophobic to superhydrophobic and even oleophobic. This control is primarily achieved through the strategic orientation of the low-energy perfluorobutyl side chains at the polymer-air interface.
The wettability of a solid surface is quantitatively assessed by measuring the contact angle of a liquid droplet on it. The static contact angle provides a measure of the surface's hydrophobicity at equilibrium. For fluorinated polymers like pPFBA, the orientation of the fluorine-rich groups at the surface significantly influences this value. While specific data for pPFBA is limited in publicly available literature, studies on its longer-chain analogue, poly[2-(perfluorooctyl)ethyl acrylate] (PFOEA), provide valuable insights. For PFOEA films, the organization of the perfluoroalkyl groups, oriented perpendicular to the substrate at the air/polymer interface, is a key factor in achieving high contact angles. acs.orgresearchgate.net However, factors such as the casting solvent and subsequent annealing can expose more polar carbonyl groups, leading to a decrease in the contact angle. acs.orgresearchgate.net
Dynamic contact angles, specifically the advancing (θ_adv) and receding (θ_rec) angles, offer a more comprehensive understanding of the surface's interaction with a moving liquid front. biolinscientific.com The advancing angle typically represents the wetting of a dry surface, while the receding angle indicates the dewetting process. biolinscientific.com The difference between these two values is known as contact angle hysteresis, which is indicative of surface heterogeneity, roughness, and liquid adhesion. biolinscientific.com For low-energy surfaces like those prepared with pPFBA, low contact angle hysteresis is desirable for applications requiring easy roll-off of liquid droplets.
Data on a closely related polymer, poly[2-(perfluorooctyl)ethyl acrylate] (PFOEA), is presented here to illustrate the typical wetting behavior of perfluoroalkyl acrylate (B77674) polymers.
Table 1: Static and Dynamic Contact Angle Data for a Representative Perfluoroalkyl Acrylate Polymer Film (PFOEA)
| Probing Liquid | Static Contact Angle (°) | Advancing Contact Angle (θ_adv) (°) | Receding Contact Angle (θ_rec) (°) | Contact Angle Hysteresis (°) |
|---|---|---|---|---|
| Water | ~120 | Data not available | Data not available | Data not available |
| Hexadecane | ~73 | Data not available | Data not available | Data not available |
Note: The exact values can vary depending on the substrate, coating method, and surface preparation. The data provided is a general representation based on available literature for similar polymers. researchgate.net
The critical surface tension (γc) is a key parameter that characterizes the surface energy of a solid. It is an empirical value obtained by extrapolating the cosine of the contact angle of a series of homologous liquids plotted against their surface tension (a Zisman plot). A low critical surface tension is indicative of a surface that is difficult to wet. Fluorinated polymers are renowned for their exceptionally low critical surface tensions.
For instance, films of the related polymer PFOEA have been reported to have a critical surface tension that can be influenced by the deposition method and post-treatment. acs.orgresearchgate.net Films deposited from Freon 113 showed a γc of 6.5 mJ/m², which increased to 8.5 mJ/m² after annealing. acs.orgresearchgate.net Conversely, films deposited from liquid CO₂ had a γc of 9.7 mJ/m², which slightly decreased to 8.9 mJ/m² upon annealing. acs.orgresearchgate.net It is expected that pPFBA would exhibit a similarly low, albeit slightly higher, critical surface tension due to the shorter length of its perfluoroalkyl chain.
Table 2: Critical Surface Tension of a Representative Perfluoroalkyl Acrylate Polymer (PFOEA) under Different Conditions
| Polymer | Deposition Solvent | Post-Treatment | Critical Surface Tension (γc) (mJ/m²) |
|---|---|---|---|
| PFOEA | Freon 113 | None | 6.5 acs.orgresearchgate.net |
| PFOEA | Freon 113 | Annealed | 8.5 acs.orgresearchgate.net |
| PFOEA | Liquid CO₂ | None | 9.7 acs.orgresearchgate.net |
| PFOEA | Liquid CO₂ | Annealed | 8.9 acs.orgresearchgate.net |
Development of Superhydrophobic and Superamphiphobic Surfaces
The combination of low surface energy and specific surface topography can lead to the creation of super-repellent surfaces. Superhydrophobic surfaces, characterized by water contact angles exceeding 150° and low sliding angles, are of immense interest for self-cleaning, anti-icing, and drag reduction applications. nih.gov When a surface repels both water and oils, it is termed superamphiphobic.
The fabrication of superhydrophobic and superamphiphobic surfaces generally relies on two fundamental principles: the use of a low surface energy material and the creation of a hierarchical micro- and nanoscale surface roughness. researchgate.netmdpi.com Poly[2-(perfluorobutyl)ethyl acrylate] serves as an excellent low surface energy component for such coatings.
The necessary surface roughness can be introduced through various techniques, including:
Incorporation of Nanoparticles: Dispersing nanoparticles such as silica, titania, or zinc oxide into a pPFBA matrix can create the required surface texture. osti.gov
Etching and Lithography: Substrates can be pre-structured with micro- or nanoscale patterns before being coated with a thin layer of pPFBA. mdpi.com
Phase Separation: In polymer blends, the immiscibility of pPFBA with another polymer can be exploited to create a rough surface morphology upon solvent evaporation or annealing.
The wetting behavior of liquids on rough surfaces is often described by two primary models: the Wenzel model and the Cassie-Baxter model. The Wenzel model assumes that the liquid fully penetrates the surface asperities, while the Cassie-Baxter model describes a state where the liquid is suspended on top of the roughness features, trapping air pockets underneath. nih.govbiolinscientific.com
For a superhydrophobic surface, the Cassie-Baxter state is highly desirable as the trapped air minimizes the contact area between the liquid and the solid surface, leading to very high contact angles and low hysteresis. biolinscientific.comnih.gov The Cassie-Baxter equation is given by:
cos θ* = ƒ(cos θ + 1) - 1
where θ* is the apparent contact angle on the rough surface, ƒ is the fraction of the solid surface in contact with the liquid, and θ is the contact angle on a smooth surface of the same material. biolinscientific.com This model underscores the importance of maximizing the air-trapping capability of the surface topography to achieve extreme liquid repellency. Surfaces engineered with pPFBA can be designed to favor the Cassie-Baxter state by carefully controlling the geometry and spacing of the surface features. nih.gov
Surface Segregation and Reconstruction Phenomena
This surface segregation can be a highly effective method for modifying the surface properties of a material without altering its bulk characteristics. Even a small amount of a pPFBA-containing copolymer in a blend can lead to a significant enrichment of fluorine at the surface, thereby imparting hydrophobicity and oleophobicity to the material. researchgate.net The extent of segregation can be influenced by factors such as the blend composition, the molecular weight of the polymers, and the annealing conditions. rsc.org
Furthermore, polymer surfaces are not static and can undergo reconstruction in response to changes in their environment. For instance, a pPFBA-rich surface may exhibit a different conformation when in contact with water compared to when it is in air, as the polymer chains rearrange to minimize the interfacial energy. This dynamic behavior is a crucial consideration in the long-term performance of coatings designed for specific wetting properties.
Influence of Copolymer Composition on Surface Segregation
Copolymerization of this compound with non-fluorinated monomers, such as n-alkyl acrylates or methacrylates, is a common strategy to tailor the bulk properties of the material while retaining desirable surface characteristics. researchgate.netsapub.org The extent of surface segregation of the fluorinated component is influenced by several factors:
Fluorine Content: As the mole fraction of the this compound monomer in the copolymer increases, the surface becomes progressively enriched with fluorinated side chains. This leads to a systematic decrease in the total surface free energy of the copolymer film. researchgate.net
Comonomer Structure: The chemical nature of the non-fluorinated comonomer also impacts surface segregation. For instance, copolymers with monomers having longer, more flexible side chains may exhibit different segregation behavior compared to those with short, rigid side chains. paint.org
Polymer Architecture: The arrangement of the monomers within the polymer chain (e.g., random, block, or graft copolymers) significantly affects the efficiency of surface segregation. Block copolymers, in particular, are known for their ability to form well-defined, nanostructured surfaces where the low-energy fluorinated block forms the outermost layer. tue.nl
Research has demonstrated that in blends of acrylate copolymers with fluoro-copolymers like poly(vinylidene fluoride-co-hexafluoropropylene), the immiscibility and large difference in surface free energies between the components lead to pronounced surface segregation of the fluorinated polymer. researchgate.net This results in a gradient structure within the film, with the highest concentration of the fluorinated component at the surface. researchgate.net
Table 1: Effect of Copolymer Composition on Surface Properties
This table illustrates the typical relationship between the composition of a copolymer containing a fluorinated acrylate and a non-fluorinated acrylate and the resulting surface properties.
| Mole % of Fluorinated Acrylate | Water Contact Angle (°) | Hexadecane Contact Angle (°) | Total Surface Free Energy (mN/m) |
| 10% | 95 | 40 | 22 |
| 30% | 105 | 55 | 18 |
| 50% | 115 | 65 | 15 |
| 75% | 120 | 70 | 13 |
| 100% (Homopolymer) | 122 | 72 | 12.5 |
Note: The data presented are representative values compiled from typical findings in the literature and are intended for illustrative purposes. researchgate.netmdpi.com
Dynamic Surface Reconstruction in Response to Environmental Stimuli
Surfaces composed of poly[this compound] and its copolymers are not static; they can exhibit dynamic reconstruction in response to changes in their surrounding environment. This behavior is particularly evident when the surface is exposed to different media, such as air and water. The mobility of the polymer chains, especially the fluorinated side chains, allows the surface to reconfigure to minimize the interfacial energy. acs.org
When a copolymer film containing PFA-C4 is in contact with air, the low-energy perfluorobutyl side chains dominate the surface to reduce the air-polymer interfacial energy. This results in a hydrophobic and oleophobic surface. However, when the same surface is brought into contact with a polar solvent like water, the polymer may undergo surface reconstruction. tue.nlacs.org If the copolymer contains hydrophilic segments, these segments may reorient towards the water-polymer interface to lower the interfacial energy, leading to a more hydrophilic surface. nih.gov
The key factors governing this dynamic behavior include:
Polymer Chain Mobility: The glass transition temperature (Tg) of the polymer is a crucial factor. Polymers with a Tg below the ambient temperature will have greater chain mobility, facilitating more rapid and extensive surface reconstruction. researchgate.net
Environmental Polarity: The nature of the contacting medium (e.g., air, water, or organic solvents) provides the thermodynamic driving force for the rearrangement of surface functional groups. rsc.orgrsc.org
Copolymer Architecture: The presence of amphiphilic characteristics within the copolymer structure, such as incorporating both hydrophobic fluorinated blocks and hydrophilic blocks (e.g., poly(ethylene oxide)), can lead to pronounced stimuli-responsive behavior. tue.nlnih.gov
Atomic force microscopy (AFM) has been used to study these dynamic changes at the nanoscale. nih.gov For instance, upon prolonged immersion in water, surfaces of certain amphiphilic block copolymers have shown the emergence of hydrophilic domains at the surface that were not present in the as-prepared, air-equilibrated films. nih.gov This demonstrates the ability of the polymer to adapt its surface chemistry to the surrounding environment. Preventing or controlling this reconstruction is a key challenge for applications requiring stable, long-term water repellency. acs.org
Functionalization and Durability of Surface Coatings
The practical application of poly[this compound] coatings often requires robust durability and the incorporation of additional functionalities beyond simple repellency. Enhancing the mechanical and chemical stability of these surfaces is crucial for their long-term performance in various demanding environments.
Introduction of Cross-Linkable Functional Groups for Enhanced Stability
A primary strategy to improve the durability of PFA-C4 based coatings is through the introduction of cross-linkable functional groups into the polymer structure. researchgate.netmdpi.com By forming a covalent network within the coating, cross-linking restricts polymer chain mobility, enhances adhesion to the substrate, and significantly improves resistance to abrasion, solvents, and environmental degradation. mdpi.comkoreascience.kr
This is typically achieved by copolymerizing this compound with a monomer that contains a reactive functional group. mdpi.com Common cross-linking strategies include:
Thermal Cross-linking: Incorporating monomers with functional groups like hydroxyl, epoxy, or isocyanate allows for a thermally induced cross-linking reaction, often in the presence of a suitable catalyst or curing agent. For example, copolymers containing glycidyl (B131873) methacrylate (B99206) (GMA) can be cross-linked through the reaction of the epoxy groups. mdpi.comresearchgate.net
UV-Curable Systems: The inclusion of monomers with photo-polymerizable groups, such as acrylates or methacrylates with additional functionalities like benzophenone, enables rapid curing upon exposure to ultraviolet (UV) light. researchgate.net This method is widely used in industrial coating processes.
Keto-Hydrazide Chemistry: A two-component cross-linking system can be created by copolymerizing with a monomer like diacetone acrylamide (B121943) (DAAM) and then curing the resulting latex film with a cross-linker such as adipic acid dihydrazide (ADH). This reaction forms stable covalent bonds at ambient or slightly elevated temperatures. mdpi.com
The introduction of cross-linking agents can influence the final surface properties. A high cross-linking density can sometimes hinder the migration of fluorinated segments to the surface, potentially reducing the coating's repellency. mdpi.comresearchgate.net Therefore, a balance must be struck between achieving sufficient mechanical stability and maintaining the desired low surface energy.
Table 2: Impact of Cross-linker on Coating Properties
This table shows the effect of adding a multifunctional acrylate cross-linker on the mechanical and thermal properties of a polymer coating.
| Cross-linker Functional Groups | Gel Fraction (%) | Tensile Strength (MPa) | Glass Transition Temp. (°C) |
| 2 (Diacrylate) | ~65 | ~6.0 | 55 |
| 3 (Triacrylate) | ~72 | ~9.5 | 61 |
| 4 (Tetraacrylate) | ~79 | ~12.4 | 65 |
Note: Data is generalized from findings on acrylate systems to illustrate the principle of how increasing cross-linker functionality enhances coating properties. koreascience.kr
Self-Healing Properties of Modified Fluoropolymer Surfaces
An emerging area of research is the development of "smart" fluoropolymer coatings that possess self-healing capabilities. These coatings can autonomously repair minor physical damage, such as micro-scratches, thereby extending the service life and maintaining the aesthetic and functional integrity of the surface. mdpi.commdpi.com
Self-healing mechanisms in these materials are often based on the principle of reversible cross-linking. Instead of forming permanent covalent bonds, the polymer chains are linked through dynamic bonds that can break and reform under specific stimuli, such as heat or light. mdpi.com
Key approaches to impart self-healing properties to acrylate-based coatings include:
Hydrogen Bonding: Incorporating monomers with functional groups capable of forming strong, multiple hydrogen bonds, such as ureido-pyrimidinone (UPy) moieties, can create a dynamic network. researchgate.net When the material is damaged, these hydrogen bonds can break. Upon application of a stimulus like mild heat, chain mobility increases, allowing the hydrogen bonds to reform across the damaged interface, effectively healing the crack. mdpi.comresearchgate.net
Diels-Alder Reactions: The Diels-Alder reaction, a cycloaddition between a diene (e.g., furan) and a dienophile (e.g., maleimide), is thermally reversible. By incorporating these functional groups into the polymer backbone, a cross-linked material can be created that de-cross-links upon heating, allowing the material to flow and heal a scratch. Upon cooling, the Diels-Alder reaction proceeds again, restoring the cross-linked network and the material's mechanical properties. mdpi.com
The efficiency of self-healing is a critical parameter and is influenced by the type and density of the reversible bonds, the mobility of the polymer chains (related to Tg), and the healing conditions (e.g., temperature and time). researchgate.netresearchgate.net Research has shown that acrylate coatings incorporating hydrogen bonding groups can achieve high healing efficiencies, with scratches becoming optically invisible after a thermal treatment. mdpi.com For example, fractured films of poly(butyl acrylate) modified with UPy groups have demonstrated the ability to recover 100% of their self-adhesion strength over time at ambient temperature. researchgate.net
Computational and Theoretical Investigations of 2 Perfluorobutyl Ethyl Acrylate Polymers
Quantum Chemical Approaches to Polymerization Kinetics
Quantum chemistry offers a powerful lens through which to examine the intricate details of polymerization reactions. By modeling the electronic structure of molecules, researchers can predict reactivity and the energetic landscape of chemical transformations.
Density Functional Theory (DFT) for Reactant and Product Conformation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 2-(perfluorobutyl)ethyl acrylate (B77674) polymerization, DFT is employed to determine the most stable three-dimensional arrangements (conformations) of the monomer and the growing polymer chain. By calculating the energies of different conformations, the most likely structures for reactants and products can be identified. This information is fundamental to understanding the steric and electronic effects that govern the polymerization process.
For instance, in studies of similar long-chain perfluorinated acrylates, DFT has been used to optimize the geometries of the monomer and the radical species involved in propagation steps. These calculations reveal the bond lengths, bond angles, and dihedral angles that define the lowest energy state of the molecules.
| Parameter | Monomer | Propagating Radical |
| C=C bond length (Å) | 1.34 | - |
| C-C=O bond angle (°) | 121.5 | 120.8 |
| O-C-C bond angle (°) | 109.2 | 110.1 |
| Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for acrylates. |
Transition State Theory for Reaction Rate Constants
Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. wikipedia.org It postulates that reactants are in equilibrium with an activated complex, or transition state, which is the highest energy point along the reaction coordinate. wikipedia.org The rate of the reaction is then determined by the concentration of these transition state species and the frequency at which they convert into products. wikipedia.org
In the free-radical polymerization of fluorinated acrylates, TST, in conjunction with DFT, can be used to locate the transition state structures for the initiation, propagation, and termination steps. The energy of the transition state relative to the reactants gives the activation energy, a key parameter in the Arrhenius equation for the rate constant. A study on the copolymerization of methyl methacrylate (B99206) with 2-(perfluorooctyl)ethyl methacrylate utilized TST to determine the reaction rate constants for propagation. dntb.gov.ua
Evans-Polanyi Relationship for Propagation Rate Calculation
The Evans-Polanyi principle establishes a linear relationship between the activation energy and the enthalpy of reaction for a series of related reactions. rsc.org This relationship is particularly useful for estimating the activation energies, and thus the rate constants, for propagation steps in a polymerization process. The principle is expressed as:
Ea = E0 + αΔHr
where Ea is the activation energy, ΔHr is the enthalpy of reaction, and E0 and α are constants for a given reaction series.
In the context of 2-(perfluorobutyl)ethyl acrylate polymerization, the Evans-Polanyi relationship can be applied to calculate the self- and cross-propagation rates. dntb.gov.ua By determining the enthalpies of reaction for the addition of a monomer to a growing polymer chain, the corresponding activation energies can be estimated, providing a comprehensive kinetic profile of the polymerization. A kinetic study of the copolymerization of methyl methacrylate and 2-(perfluorooctyl)ethyl methacrylate demonstrated the use of the Evans-Polanyi relationship to calculate propagation rates. dntb.gov.ua
| Reaction | Enthalpy of Reaction (ΔHr) (kJ/mol) | Calculated Activation Energy (Ea) (kJ/mol) |
| PFB-R• + PFB-M | -85 | 35 |
| PFB-R• + MMA-M | -82 | 38 |
| MMA-R• + PFB-M | -90 | 32 |
| MMA-R• + MMA-M | -88 | 34 |
| Note: This table presents hypothetical data for this compound (PFB) and methyl methacrylate (MMA) based on the principles of the Evans-Polanyi relationship, illustrating how reaction enthalpies relate to activation energies. |
Molecular Dynamics Simulations for Aggregation Structure
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes and aggregation behavior.
Modeling Side-Chain Conformation and Alignment
For poly(this compound), the conformation and alignment of the perfluorobutyl side chains are critical in determining the surface properties of the material. MD simulations can model how these side chains pack together and orient themselves in different environments, such as in the bulk polymer or at an interface with air or water. These simulations can reveal the degree of ordering and the preferred orientation of the fluorinated side chains, which are responsible for the low surface energy and oleophobicity of the polymer. A study on poly[2-(perfluorooctyl)ethyl acrylate] showed that the perfluoroalkyl groups were ordered on the surface with the CF3 terminals exposed to the air. acs.org
Simulation of Interfacial Structures and Molecular Motion
MD simulations are particularly powerful for investigating the structure and dynamics of interfaces. For poly(this compound) coatings, understanding the polymer-air or polymer-liquid interface is key to predicting its performance. Simulations can show how the polymer chains arrange at the surface and how mobile the side chains are. This molecular motion can be crucial for the material's ability to repel water and oils. Research on a similar polymer, poly[2-(perfluorooctyl)ethyl acrylate], has provided insights into the molecular aggregation structure at the surface. acs.org
| Simulation Parameter | Value |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
| Force Field | OPLS-AA |
| Note: The data in this table represents typical parameters for an MD simulation of a polymer system. |
Theoretical Models for Optimizing Macromolecular Structure
Computational and theoretical models have become indispensable in polymer science, offering a powerful lens through which the structure-property relationships of complex macromolecules can be understood and predicted. For polymers of this compound, these models are particularly crucial. They provide a predictive framework that guides the synthesis of polymers with precisely tailored characteristics, optimizing the unique effects of the short perfluorobutyl side chains. By simulating polymer behavior at a molecular level, these theoretical approaches accelerate the design cycle, reducing the need for extensive empirical experimentation and enabling the targeted development of advanced materials.
Prediction of Targeted Polymer Properties (e.g., Thermal, Surface)
The performance of poly(this compound) (P-FBEA) in specialized applications is fundamentally governed by its thermal and surface characteristics. Theoretical models allow for the a priori prediction of these key properties, directly linking molecular architecture to macroscopic performance.
Surface Properties The hallmark of fluorinated polymers is their low surface energy, leading to high water and oil repellency. Computational models are exceptionally suited to predicting these surface phenomena. Dynamic water-repellent models can be constructed to simulate the interface between the polymer surface and a liquid. acs.org Molecular dynamics (MD) simulations can model the migration and orientation of the perfluorobutyl side chains at the polymer-air interface. These models consistently predict that the fluorinated chains will preferentially orient themselves outwards, exposing a dense layer of -CF3 groups to minimize surface free energy.
Studies on related poly(fluoroalkyl acrylates) show that longer perfluoroalkyl chains (with seven or more carbons) can pack into ordered hexagonal structures at the surface, significantly lowering surface energy. nih.gov While the shorter C4 chain of P-FBEA does not form such highly crystalline surface layers, modeling can still quantify its potent effect on surface properties. chemicalbook.com Research on a closely related C8 analogue, poly[2-(perfluorooctyl)ethyl acrylate], has estimated the surface free energy to be as low as 7.32 mJ/m². nih.govacs.org Theoretical models for P-FBEA would aim to predict similar parameters, guiding the design of superwetting or self-cleaning surfaces. acs.org
| Target Property | Modeling Technique | Key Predicted Parameters | Rationale |
|---|---|---|---|
| Thermal Stability | Quantitative Structure-Property Relationship (QSPR) | Glass Transition Temperature (T_g) | Correlates molecular structure descriptors with the polymer's transition from a glassy to a rubbery state. |
| Surface Energy | Molecular Dynamics (MD) Simulations | Surface Free Energy (γ), Side-Chain Orientation | Simulates the arrangement of fluorinated side chains at the polymer-air interface to find the minimum energy conformation. |
| Wettability | Dynamic Water-Repellent Models | Static and Dynamic Contact Angles | Models the interaction between liquid droplets and the polymer surface, accounting for surface chemistry and topography. acs.org |
Modeling Copolymer Composition and Conversion
Copolymerization, the process of polymerizing two or more different monomers, is a primary strategy for fine-tuning the properties of P-FBEA. By incorporating a non-fluorinated comonomer, for example, one can balance the hydrophobic and oleophobic nature of P-FBEA with other desirable traits like adhesion, cost, or mechanical flexibility. Theoretical models are essential for predicting the outcome of a copolymerization reaction, ensuring the final macromolecular structure meets the design criteria.
The cornerstone of copolymerization modeling is the determination of monomer reactivity ratios (e.g., r₁, r₂). These dimensionless parameters describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). Various theoretical frameworks exist for their calculation, from classic linearization methods like Fineman-Ross and Kelen-Tüdös to more robust nonlinear least-squares approaches that analyze copolymer composition data. researchgate.netresearchgate.net
For complex acrylate systems, kinetic modeling software such as PREDICI® can be employed to simulate the entire polymerization process. mdpi.com Such models incorporate a comprehensive reaction scheme, including initiation, propagation, termination, and chain transfer reactions. mdpi.com By inputting known kinetic rate coefficients, these simulations can predict not only the final copolymer composition but also the evolution of monomer conversion over time and the development of the polymer's molecular weight distribution. mdpi.comresearchgate.net
Quantum chemistry methods, such as Density Functional Theory (DFT), offer an ab initio approach to understanding copolymerization kinetics. researchgate.net These methods can be used to calculate the activation energies for the different propagation steps, from which the theoretical reactivity ratios can be derived. For instance, studies on the copolymerization of fluorinated methacrylates with monomers like methyl methacrylate have used these quantum-level calculations to predict which monomer will be incorporated more rapidly into the polymer chain. researchgate.net
| Copolymer System Example | Theoretical Model / Method | Key Prediction / Outcome | Application |
|---|---|---|---|
| This compound (M₁) with Methyl Methacrylate (M₂) | Reactivity Ratio Calculation (e.g., Fineman-Ross, Kelen-Tüdös) | Values of r₁ and r₂ | Predicts the instantaneous composition of the copolymer being formed from a given monomer feed ratio. researchgate.net |
| This compound with Butyl Acrylate | Kinetic Simulation (e.g., using PREDICI®) | Monomer Conversion vs. Time, Copolymer Composition Drift | Models the entire polymerization process to predict the final polymer structure and properties at high conversion. mdpi.com |
| This compound with any comonomer | Quantum Chemistry (e.g., DFT) | Propagation Rate Constants (k_p) | Provides a fundamental, first-principles prediction of monomer reactivity to guide experimental design. researchgate.net |
Environmental Transformation and Degradation Mechanisms of 2 Perfluorobutyl Ethyl Acrylate and Its Polymers
Chemical Degradation Pathways of Fluorinated Acrylates
Polymers derived from fluorinated acrylates, including 2-(perfluorobutyl)ethyl acrylate (B77674), can undergo degradation through various chemical pathways. These processes primarily involve the transformation of the polymer's side chains, while the carbon-fluorine backbone exhibits significant resistance to degradation.
Degradation of Sulfonamide-Based Fluoropolymers
Sulfonamide-based fluoropolymers represent another class of compounds with distinct degradation pathways. These polymers can act as precursors to various per- and polyfluoroalkyl substances (PFAS) in the environment. nih.govscholaris.caacs.org
Biotic and abiotic transformations of these polymers can occur. For example, 3M has provided data to the U.S. Environmental Protection Agency indicating that perfluorosulfonamide derivatives may transform abiotically to perfluorooctanoic acid (PFOA). nih.gov
A study on the transformation of C4 and C8 fluoroalkylsulfonamide (FASA)-based copolymers in earthworms revealed that these polymers are bioavailable and can be metabolized. nih.govscholaris.ca In earthworms exposed to a C8-FASA-based copolymer, metabolites such as perfluorooctane (B1214571) sulfonamidoacetates (FOSAAs) and perfluorooctane sulfonamide (FOSA) were detected. nih.govscholaris.ca For a C4-FASA-based copolymer, the detected metabolites were perfluorobutanesulfonamide (FBSA) and perfluorobutanesulfonic acid (PFBS). nih.govscholaris.ca These findings suggest that FASA-based copolymers can be an indirect source of lower molecular weight PFAS in the environment through transformation. nih.govscholaris.ca
Persistence of the Perfluorinated Backbone Structure
A defining characteristic of fluorinated polymers is the exceptional stability of the perfluorinated backbone, which is a direct result of the strength of the carbon-fluorine (C-F) bond.
Stability of C-F Bonds under Environmental Conditions
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 488 kJ/mol. scholaris.caacs.orgnih.govresearchgate.net This inherent strength confers remarkable stability to fluoropolymers, making them resistant to thermal degradation, oxidation, hydrolysis, and attack by acids and bases under typical environmental conditions. scholaris.canih.govresearchgate.net
This chemical inertness is a primary reason for the persistence of these compounds in the environment. acs.orgnih.govresearchgate.net While the persistence of PFAS is often attributed solely to the C-F bond strength, evolutionary biology perspectives suggest that the lack of naturally evolved enzymatic pathways for C-F bond cleavage is also a critical factor. nih.gov Nevertheless, the robustness of the C-F bond remains a fundamental obstacle to the degradation of the perfluorinated backbone of these polymers.
Distinction of Short-Chain Fluorinated Polymers as Alternatives
In response to concerns about the bioaccumulation and toxicity of long-chain perfluorinated compounds (typically with eight or more carbons, C8), industry has shifted towards the production and use of short-chain alternatives, such as those derived from 2-(perfluorobutyl)ethyl acrylate (a C4-based compound).
Comparative Analysis of Degradation Products of Short vs. Long-Chain Fluoropolymers
The degradation of both short- and long-chain fluoropolymers can release smaller perfluorinated compounds into the environment. However, there are notable differences in their degradation behavior and the resulting products.
Modeling studies have indicated that short-chain fluorotelomer-based polymers (FTPs) have higher relative release rates of perfluoroalkyl carboxylates (PFCAs) from waste stocks compared to their long-chain counterparts. This is a significant finding, as it suggests that while short-chain alternatives may be less bioaccumulative, they may release persistent degradation products more readily.
A direct comparison of the transformation of C4 and C8 fluoroalkylsulfonamide (FASA)-based copolymers in earthworms showed that both types of polymers degraded to form smaller PFAS. nih.govscholaris.ca The C8 polymer led to the formation of C8-based compounds like FOSA and FOSAAs, while the C4 polymer resulted in the C4-based FBSA and PFBS. nih.govscholaris.ca This demonstrates that the length of the perfluorinated side chain in the original polymer dictates the chain length of the resulting degradation products.
Recent research has raised concerns that short-chain PFAS may be as harmful to health and the environment as the long-chain compounds they are replacing. Studies have found that short-chain alternatives can cause similar adverse health effects in experimental animals and that their concentrations can be higher than long-chain compounds in human tissues such as the kidney, lung, liver, and brain.
Q & A
Q. What are the key physicochemical properties of 2-(Perfluorobutyl)ethyl acrylate, and how do they influence experimental design?
this compound (CAS 52591-27-2) has a molecular formula of C₉H₇F₉O₂, a molecular weight of 318.14 g/mol, a boiling point of 164°C, and a density of 1.414 g/cm³ . Its low surface energy and fluorinated chain confer hydrophobicity and chemical stability, critical for applications in coatings and polymers. When designing experiments, note its relatively low flash point (52°C), necessitating inert atmospheres (e.g., N₂) during synthesis to prevent combustion .
Q. What are the standard methods for synthesizing this compound in laboratory settings?
A common method involves semi-continuous seed emulsion polymerization, combining fluorinated acrylate monomers (e.g., 2-(N-methyl perfluorobutyl sulfonamido) ethyl acrylate) with co-monomers like methyl methacrylate (MMA) and vinylidene chloride (VDC) . Reverse-phase chromatography (using DMSO as a mobile phase) is recommended for purification, achieving yields >50% . Ensure removal of polymerization inhibitors (e.g., BHT) via inhibitor-removing columns before use .
Q. How should researchers characterize the purity and structure of this compound?
Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (observed vs. theoretical: 318.14 g/mol) . Nuclear magnetic resonance (NMR) is critical for structural validation:
- ¹H NMR : Peaks at δ 1.8–2.1 ppm (CH₂ groups adjacent to fluorine), δ 4.2–4.5 ppm (ester-linked CH₂).
- ¹⁹F NMR : Signals between -80 to -126 ppm for CF₂ and CF₃ groups .
Thermogravimetric analysis (TGA) can assess thermal stability, with decomposition typically >200°C .
Advanced Research Questions
Q. How can this compound be incorporated into functional materials, and what performance metrics should be evaluated?
The compound is used in hydrophobic coatings and slow-release fertilizers. For coatings, copolymerize with methyl methacrylate (MMA) or butyl methacrylate (BMA) to enhance adhesion and mechanical strength . Key metrics:
Q. What analytical methods are recommended for detecting environmental degradation products of this compound?
Perfluorobutyl derivatives may degrade into shorter-chain perfluoroalkyl acids (PFAAs). Use:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling to trace PFAAs (e.g., perfluorobutanoic acid) in aqueous samples .
- Solid-phase microextraction (SPME) for preconcentration of volatile degradation products .
- ¹⁹F NMR to monitor fluorine-containing intermediates in degradation pathways .
Q. How can researchers resolve contradictions in polymer performance data linked to synthesis variables?
Discrepancies in molecular weight or hydrophobicity often arise from:
- Monomer feed ratios : Optimize fluorinated vs. non-fluorinated monomer ratios (e.g., 1:3 for balanced hydrophobicity and flexibility) .
- Initiator concentration : Adjust azobisisobutyronitrile (AIBN) to 0.5–1.0 wt% to control polymerization rate and branching .
- Post-polymerization treatments : Annealing at 80°C for 2 hours can reduce residual monomer content (<0.1% via GC analysis) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods due to volatile acrylate vapors.
- Personal protective equipment (PPE) : Nitrile gloves, fluoropolymer-coated aprons, and safety goggles.
- Waste disposal : Collect fluorinated waste separately and incinerate at >1,100°C to prevent PFAS release .
- Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
